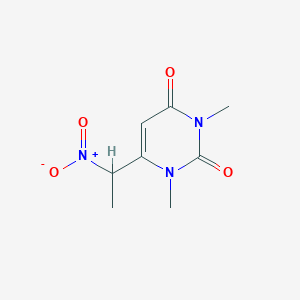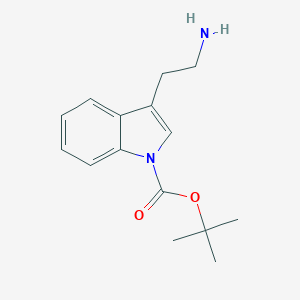
1-Boc-triptamina
Descripción general
Descripción
1-Boc-tryptamine, also known as N-tert-butoxycarbonyl-tryptamine, is a derivative of tryptamine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group that can be removed under specific conditions, allowing for selective reactions to occur at other functional groups.
Aplicaciones Científicas De Investigación
1-Boc-tryptamine is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids.
Medicinal Chemistry: Used in the synthesis of tryptamine-based pharmaceuticals and bioactive molecules.
Biological Studies: Serves as a precursor for the synthesis of various indole derivatives that are studied for their biological activities.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mecanismo De Acción
- The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .
Target of Action
Safety and Hazards
Direcciones Futuras
Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .
Análisis Bioquímico
Biochemical Properties
1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of 1-Boc-tryptamine with these biomolecules can influence various biochemical reactions
Cellular Effects
The effects of 1-Boc-tryptamine on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Boc-tryptamine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1-Boc-tryptamine is likely involved in metabolic pathways related to its parent compound, tryptamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-tryptamine can be synthesized through the reaction of tryptamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows: [ \text{Tryptamine} + \text{Boc}_2\text{O} \rightarrow \text{1-Boc-tryptamine} ]
Industrial Production Methods: Industrial production of 1-Boc-tryptamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-tryptamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield tryptamine.
Substitution: The indole ring of 1-Boc-tryptamine can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can undergo oxidation to form indole-3-carboxaldehyde or reduction to form tryptamine derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an appropriate solvent.
Major Products:
Deprotection: Tryptamine.
Substitution: Halogenated tryptamine derivatives.
Oxidation: Indole-3-carboxaldehyde.
Comparación Con Compuestos Similares
1-Boc-tryptamine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. Similar compounds include:
Tryptamine: The parent compound without the Boc protection.
N-Acetyltryptamine: Another protected form of tryptamine with an acetyl group instead of a Boc group.
N-Methyltryptamine: A methylated derivative of tryptamine.
Compared to these compounds, 1-Boc-tryptamine offers greater stability and ease of handling in synthetic applications, making it a preferred choice in peptide synthesis and other complex organic transformations.
Propiedades
IUPAC Name |
tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFEUODIYFJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363691 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-84-1 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


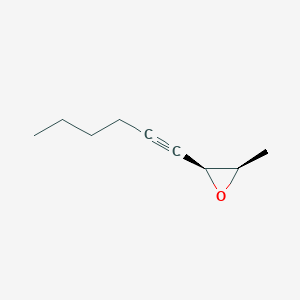
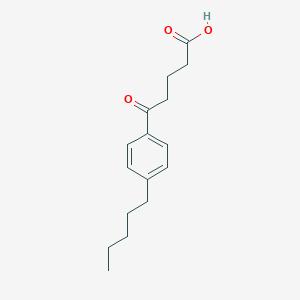
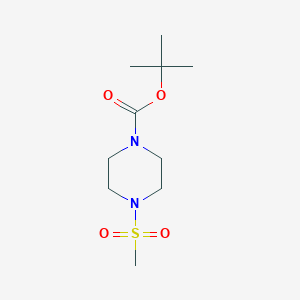
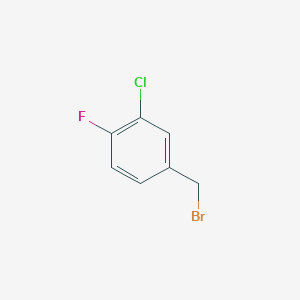
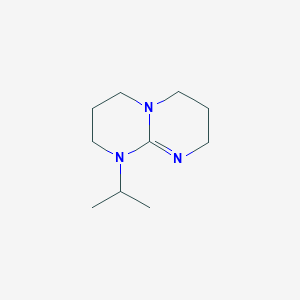
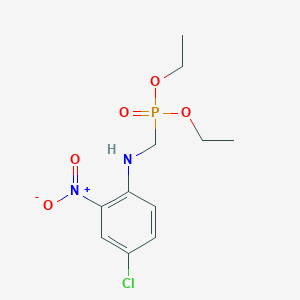
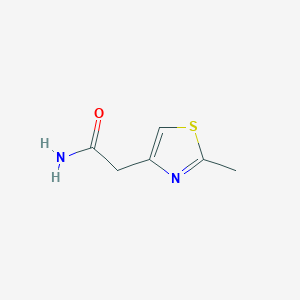
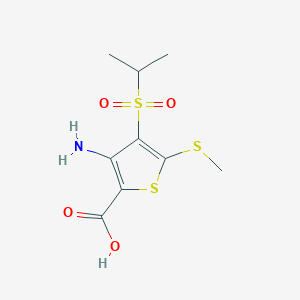
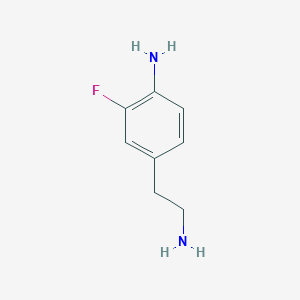
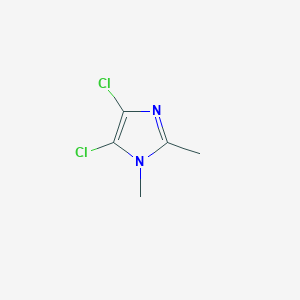

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
